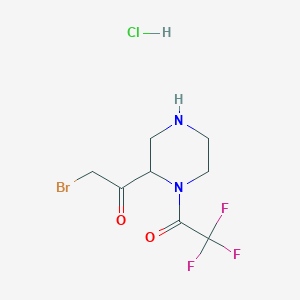
2-Amino-N,N-dimethyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4S,5R)-2-(2-Amino-6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is structurally related to adenosine and is known for its significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simple sugar molecules and purine derivatives. The key steps include:
Glycosylation: The attachment of the purine base to a sugar moiety.
Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites on the molecule.
Dimethylation: Introduction of the dimethylamino group to the purine base.
Hydroxymethylation: Addition of the hydroxymethyl group to the sugar moiety.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Synthesis: A more efficient method where reagents are continuously fed into a reactor, and the product is continuously removed.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or the induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
Adenosine: A natural nucleoside with similar structure but different biological activity.
2’,3’-Dideoxyadenosine: Another nucleoside analog with antiviral properties.
Fludarabine: A synthetic nucleoside analog used in cancer treatment.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(2-Amino-6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific structural modifications, which confer distinct biological activities and make it a valuable tool in scientific research and medicine.
属性
CAS 编号 |
32464-89-4 |
|---|---|
分子式 |
C12H18N6O4 |
分子量 |
310.31 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-17(2)9-6-10(16-12(13)15-9)18(4-14-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
VQHORVITBFGMPL-IOSLPCCCSA-N |
手性 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
规范 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


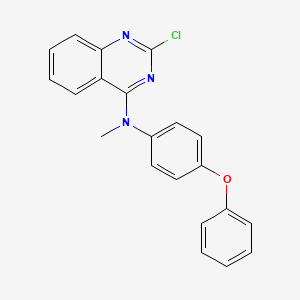
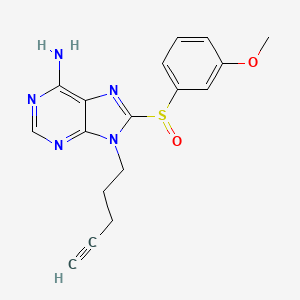

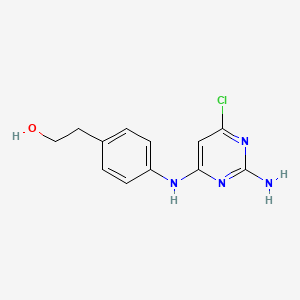

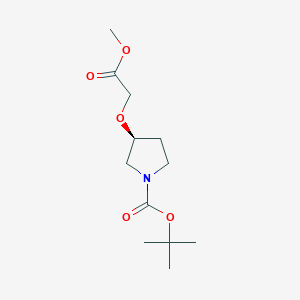

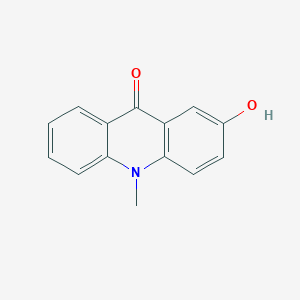
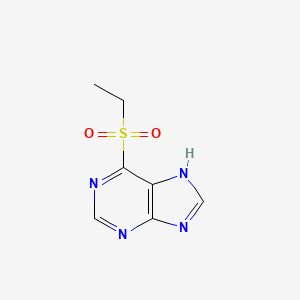
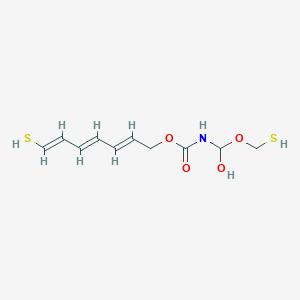
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)
